2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid

Description

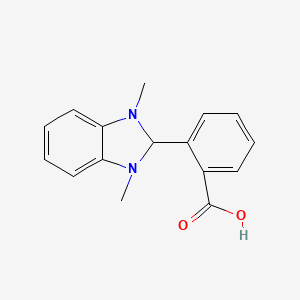

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid (hereafter referred to as Compound A) is a benzimidazole derivative characterized by a dimethyl-substituted dihydrobenzimidazole core fused to a benzoic acid moiety. Its structure combines electron-rich aromatic systems with a carboxylic acid functional group, enabling diverse applications in photocatalysis and materials science.

Properties

CAS No. |

178814-08-9 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2H-benzimidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(2)15(17)11-7-3-4-8-12(11)16(19)20/h3-10,15H,1-2H3,(H,19,20) |

InChI Key |

NWFJTDSJHAXCBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the reaction of benzoimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF) to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the benzoimidazole ring.

Scientific Research Applications

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Compound A vs. N-DPBI

- Compound A : The benzoic acid group enhances interfacial interactions with metal complexes (e.g., Ru), enabling efficient electron donation in CO₂ reduction. Its aqueous compatibility is critical for scalable photocatalytic systems.

- N-DPBI: The diphenylamine group improves electronic coupling with perovskite conduction bands, reducing nonradiative decay in solar cells. However, it lacks solubility in polar solvents, limiting its utility in aqueous applications.

Compound A vs. BIH

- BIH: A widely used electron donor but suffers from poor water solubility.

- Compound A : The carboxylate group (-COOH) improves hydrophilicity, enabling operation in water without organic solvents.

Compound A vs. 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

- Phenol Derivative: The hydroxyl (-OH) group facilitates hydrogen bonding with bacterial targets, conferring anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Compound A : The -COOH group prioritizes electron transfer over biological interactions, aligning with photocatalytic roles.

Solubility and Functional Versatility

Biological Activity

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid (DBA) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.31 g/mol

- CAS Number : 3652-93-5

- Appearance : White to light yellow powder

1. Anticancer Activity

DBA has shown promising anticancer properties in various studies. It has been evaluated for its effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Inhibition of cell proliferation was observed with significant growth inhibition reported in concentrations below 10 µM. The mechanism involves induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Activity

DBA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that DBA can significantly reduce TNF-α levels, which is crucial in inflammatory responses.

3. Antioxidant Activity

The compound has demonstrated notable antioxidant activity, scavenging free radicals effectively. This property is vital for preventing oxidative stress-related cellular damage.

4. Enzyme Inhibition

DBA acts as an inhibitor of various enzymes involved in cancer progression and inflammation:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 13.62 ± 0.21 | |

| Cyclooxygenase (COX) | Selective COX-2 | Not specified |

The biological activities of DBA can be attributed to its structural features that allow it to interact with biological macromolecules, including proteins and nucleic acids. The benzimidazole moiety is particularly significant for its ability to form hydrogen bonds and π-stacking interactions, enhancing its binding affinity to target enzymes and receptors.

Study 1: Anticancer Efficacy

In a study published in Polyhedron, DBA was tested against various cancer cell lines, showing a strong correlation between its structural modifications and enhanced anticancer activity. The study highlighted that derivatives of DBA exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Effects

Research published in MDPI indicated that DBA significantly reduced the expression levels of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent . The study demonstrated that DBA could serve as a lead compound for developing new anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.